REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([O:13][CH3:14])=[CH:7][NH:8][C:9]2=O)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([F:1])[CH:11]=2)[C:6]([O:13][CH3:14])=[CH:7][N:8]=1
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Name
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|
Quantity
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11 g
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Type
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reactant
|
Smiles
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FC1=CC=C2C(=CNC(C2=C1)=O)OC
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was evaporated under reduced pressure
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Type
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ADDITION
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Details
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the residue was diluted with cold water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The combine organic layer was dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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evaporated under reduced pressure
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Type
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CUSTOM
|
Details
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to get crude compound
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Type
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CUSTOM
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Details
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The crude compound was purified by silica gel chromatography (20% ethyl acetate in pet ether)
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Name
|
|
Type
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product
|
Smiles
|
ClC1=NC=C(C2=CC=C(C=C12)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |